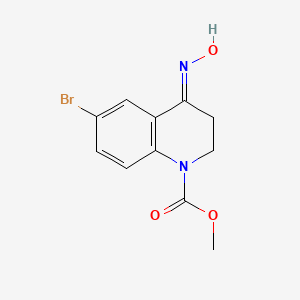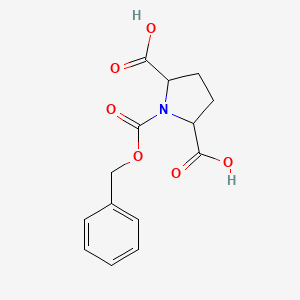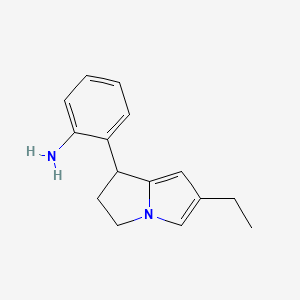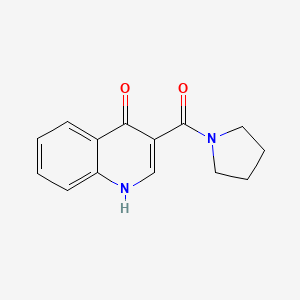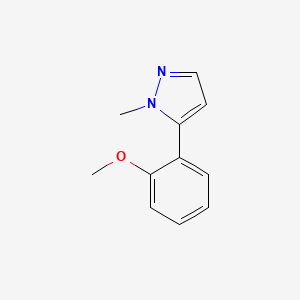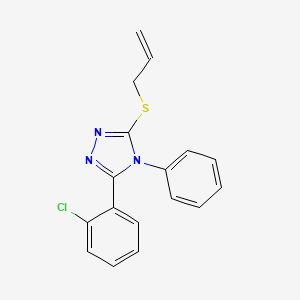
1H-Pyrrole-3-carbonitrile, 2-(ethylamino)-5-methyl-4-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole-3-carbonitrile, 2-(ethylamino)-5-methyl-4-phenyl- is a complex organic compound that belongs to the pyrrole family Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom This particular compound is characterized by the presence of an ethylamino group, a methyl group, and a phenyl group attached to the pyrrole ring
Preparation Methods
The synthesis of 1H-Pyrrole-3-carbonitrile, 2-(ethylamino)-5-methyl-4-phenyl- can be achieved through several synthetic routes. One common method involves the cyclization of a glycine-derived enamino amide . The process typically includes the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as o-fluoro acetophenone.
Bromination: The initial material undergoes bromination without the need for separation from the reaction solvent.
Condensation Reaction: The brominated product is then subjected to a condensation reaction.
Hydrogenation: The condensation product undergoes hydrogenation, which is efficient and rapid.
Purification: The final product is purified through recrystallization.
This method is advantageous due to its simplicity, high yield, and low production cost, making it suitable for industrial production.
Chemical Reactions Analysis
1H-Pyrrole-3-carbonitrile, 2-(ethylamino)-5-methyl-4-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1H-Pyrrole-3-carbonitrile, 2-(ethylamino)-5-methyl-4-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1H-Pyrrole-3-carbonitrile, 2-(ethylamino)-5-methyl-4-phenyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may act as a competitive inhibitor of specific enzymes, blocking their activity and affecting cellular processes .
Comparison with Similar Compounds
1H-Pyrrole-3-carbonitrile, 2-(ethylamino)-5-methyl-4-phenyl- can be compared with other similar compounds, such as:
2-Methyl-1H-pyrrole-3-carbonitrile: This compound has a similar pyrrole structure but lacks the ethylamino and phenyl groups.
2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile: This compound contains additional methoxy groups, which can alter its chemical properties and reactivity.
The uniqueness of 1H-Pyrrole-3-carbonitrile, 2-(ethylamino)-5-methyl-4-phenyl- lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
61404-84-0 |
|---|---|
Molecular Formula |
C14H15N3 |
Molecular Weight |
225.29 g/mol |
IUPAC Name |
2-(ethylamino)-5-methyl-4-phenyl-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C14H15N3/c1-3-16-14-12(9-15)13(10(2)17-14)11-7-5-4-6-8-11/h4-8,16-17H,3H2,1-2H3 |
InChI Key |
QAFJFCXTHZGPLG-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C(=C(N1)C)C2=CC=CC=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(3-Chlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12890672.png)
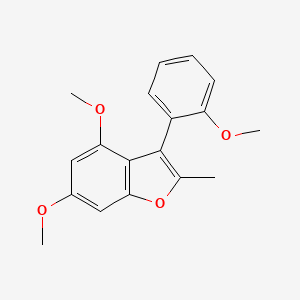
![1,4-Bis(7-methoxybenzo[d][1,3]dioxol-5-yl)hexahydrofuro[3,4-c]furan](/img/structure/B12890681.png)
![2-(Bromomethyl)-5-methoxybenzo[d]oxazole](/img/structure/B12890685.png)
